Enantiomeric Identity as a Determinant of Industrial Applicability: The Roche Vicasinabin–Mosperafenib Specification Benchmark
The (R)-configuration at C-3 is not an arbitrary choice; it is a documented industrial requirement. A 2025 process chemistry publication from F. Hoffmann-La Roche and Dottikon Exclusive Synthesis AG reports that (R)-3-fluoropyrrolidine—the direct downstream deprotection product of Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate—is a key intermediate for the drug candidates Vicasinabin (CB2 agonist) and Mosperafenib (BRAF inhibitor). For these programs, the specification mandates ≥99.8% chemical purity and ≥99.95% chiral purity [1]. This establishes a quantifiable quality benchmark that the (R)-configured building block must ultimately support, rendering the (S)-enantiomer (CAS 1438852-71-1) and the racemate (CAS 942189-96-0) unsuitable for this supply chain.
| Evidence Dimension | Chiral purity requirement for downstream pharmaceutical intermediate |
|---|---|
| Target Compound Data | (R)-3-fluoropyrrolidine (derived from target compound): ≥99.95% chiral purity required for Vicasinabin/Mosperafenib manufacture [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1438852-71-1) and racemate (CAS 942189-96-0): not specified for this application; commercial racemate available at 96% purity [2] |
| Quantified Difference | The (R)-configuration is mandated by the drug candidate synthetic route; the (S)-enantiomer and racemate are excluded by stereochemical requirement |
| Conditions | Roche clinical manufacturing supply chain for Vicasinabin and Mosperafenib; 798 kg pilot-plant scale production of (R)-3-fluoropyrrolidine hydrochloride salt [1] |
Why This Matters
For procurement teams supporting clinical-stage synthetic programs, the (R)-enantiomer is the only stereochemically valid entry point to this supply chain; selection of the (S)-enantiomer or racemate would be incompatible with the established synthetic route.
- [1] Bold, C. P.; Engl, P. S.; Stutz, A.; Stöckli, M.; Krämer, M.; Fantasia, S. M.; Metzger, A.; Moessner, C.; Tosatti, P.; Hildbrand, S. Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helv. Chim. Acta 2025, e202500164. View Source
- [2] Perfemiker. 1-(叔丁基)3-甲基3-氟吡咯烷-1,3-二羧酸酯, 96% (Racemic Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate, CAS 942189-96-0). View Source
